molecular formula C13H21NO3 B584219 3-O-Methyl Colterol CAS No. 58868-93-2

3-O-Methyl Colterol

Cat. No.: B584219
CAS No.: 58868-93-2
M. Wt: 239.315
InChI Key: WVGNWNYBARIPKQ-UHFFFAOYSA-N
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Description

3-O-Methyl Colterol is a chemical compound with the molecular formula C14H23NO3. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a tert-butylamino group, a hydroxyethyl group, and a methoxyphenol group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl Colterol typically involves the reaction of 2-methoxyphenol with tert-butylamine and an appropriate hydroxyethylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl Colterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-O-Methyl Colterol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Methyl Colterol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Methyl Colterol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGNWNYBARIPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729295
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58868-93-2
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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